Product packaging for 2-(2-hydroxy-1H-indol-3-yl)acetic acid(Cat. No.:)

2-(2-hydroxy-1H-indol-3-yl)acetic acid

Cat. No.: B1255607
M. Wt: 191.18 g/mol
InChI Key: CBECDMSAFNHLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Hydroxy-1H-indol-3-yl)acetic acid (CAS 575-35-9), also known as 2-oxindole-3-acetic acid, is a high-purity solid compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . This indole-3-acetic acid derivative is a key synthetic intermediate for researchers developing novel bioactive molecules. Recent studies have utilized this core structure in the directed synthesis of {2-[(2-hydroxyethyl)sulfanylmethyl]indol-3-yl}acetic acid derivatives, which have been subject to in silico prediction of anti-inflammatory activity via molecular docking studies targeting cyclooxygenase (COX) enzymes . This research highlights its value in the design and development of potential anti-inflammatory agents. The compound has also been identified as a secondary metabolite detected in various food sources, suggesting its potential as a dietary biomarker . As a specialized chemical, this compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and note the associated hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B1255607 2-(2-hydroxy-1H-indol-3-yl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-(2-hydroxy-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H9NO3/c12-9(13)5-7-6-3-1-2-4-8(6)11-10(7)14/h1-4,11,14H,5H2,(H,12,13)

InChI Key

CBECDMSAFNHLHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for De Novo Synthesis of the Indole (B1671886) Core with 2-Hydroxylation

The construction of the 2-hydroxyindole core is a critical first step. While classic indole syntheses like the Fischer, Bischler, and Reissert methods are well-established, achieving direct 2-hydroxylation often requires specialized strategies or modifications.

One prominent approach involves the reductive cyclization of suitably substituted nitroaromatics. For instance, the base-mediated cyclization of alkyl 2-(2-nitroaryl) acrylates or butenoates can yield N-hydroxyindoles, which are related precursors. nih.gov A more direct pathway involves the reductive cyclization of 2-(2-nitrophenyl) ketones or aldehydes. nih.gov A highly efficient method for related structures involves a base-assisted aldol (B89426) reaction of ortho-nitroacetophenones, which, after hydrocyanation, triggers a reductive cyclization to form the core structure. nih.gov

Another strategy is the modification of classical methods. The Bischler-Möhlau indole synthesis, which involves the condensation of an α-halo-ketone or α-hydroxy-ketone with an aniline, can be adapted to produce hydroxyindoles. researchgate.net For example, the reaction of benzoin (B196080) with m-aminophenol can yield a mixture of 4- and 6-hydroxyindoles, demonstrating the utility of this method for introducing hydroxyl groups onto the benzene (B151609) ring portion of the indole nucleus. researchgate.net While not directly producing the 2-hydroxy variant, these methods highlight the synthetic flexibility available for creating hydroxylated indole scaffolds.

A key synthetic pathway that can be envisioned for the 2-hydroxyindole core involves the cyclization of substrates like methyl 3-(2-nitrophenyl)-2-oxo-3-butenoates through reductive processes. nih.gov

Functionalization at the C-3 Position to Introduce the Acetic Acid Moiety

Once the 2-hydroxyindole core is established, the next crucial step is the introduction of the acetic acid side chain at the C-3 position. The C-3 position of the indole ring is inherently nucleophilic and prone to electrophilic substitution, a characteristic that is widely exploited in its functionalization. chim.it

A direct and historically significant method for introducing this moiety onto a pre-formed indole ring is the reaction with an α-hydroxy acid, such as glycolic acid, in the presence of a strong base under high temperature and pressure. orgsyn.org This reaction proceeds by condensation to form the indole-3-acetic acid structure directly.

Alternatively, modern cross-dehydrogenative coupling (CDC) reactions offer a powerful tool for C-H functionalization. A palladium-catalyzed CDC reaction of an indole with a carboxylic acid can directly form a C-O bond, leading to C-3 acetoxylated indoles. chim.it While this introduces an acetate (B1210297) rather than an acetic acid group, it represents a viable pathway that could be followed by hydrolysis.

For substrates that are derivatives of oxindole (B195798) (the major tautomer of 2-hydroxyindole), nickel-catalyzed reductive cyclization/cross-coupling reactions have been developed. These methods can install various functional groups at the C-3 position, including those that can be later converted to an acetic acid side chain. researchgate.net For example, a transition-metal-free carbo-carboxylation of alkenes with formate (B1220265) can generate oxindole-3-acetic acid derivatives. researchgate.net

Derivatization Studies and Synthesis of Analogs

With the core structure of 2-(2-hydroxy-1H-indol-3-yl)acetic acid in hand, its functional groups—the carboxylic acid and the hydroxyl group—serve as handles for extensive derivatization to create a library of analogs with potentially diverse properties.

The carboxylic acid moiety is readily converted into a wide range of esters and amides, which can significantly alter the compound's physicochemical properties.

Esterification: The reaction of a carboxylic acid with an alcohol under acidic or basic conditions is a fundamental transformation. medcraveonline.com For indole-3-acetic acid and its derivatives, enzymatic esterification offers a mild and selective alternative. For example, enzyme preparations have been shown to catalyze the esterification of indole-3-acetic acid with sugars like glucose and myo-inositol. nih.gov Chemical methods, such as using an alcohol with a catalytic amount of strong acid or employing coupling agents, are also broadly applicable. researchgate.net

Amidation: The synthesis of amides from the carboxylic acid can be achieved by first activating the carboxyl group, for instance, by converting it to an acyl chloride or by using peptide coupling reagents (e.g., DCC, EDC). This activated intermediate is then reacted with a primary or secondary amine. researchgate.net This approach allows for the introduction of a vast array of substituents via the amine component. Studies on related indole structures have demonstrated the synthesis of primary, secondary, and tertiary amides through these methods. researchgate.netkcl.ac.uk

Table 1: Representative Ester and Amide Derivatives

Derivative Type R Group Example Resulting Compound Name
Ester -CH₃ (Methyl) Methyl 2-(2-hydroxy-1H-indol-3-yl)acetate
Ester -CH₂CH₃ (Ethyl) Ethyl 2-(2-hydroxy-1H-indol-3-yl)acetate
Amide -NH₂ 2-(2-hydroxy-1H-indol-3-yl)acetamide
Amide -NHCH₂Ph (Benzyl) N-benzyl-2-(2-hydroxy-1H-indol-3-yl)acetamide

Introducing substituents, particularly halogens, onto the indole ring can dramatically influence the molecule's electronic properties and biological activity.

Halogenation of the indole nucleus can be achieved using various reagents. For instance, N-bromosuccinimide (NBS) or bromine in a solvent like dichloromethane (B109758) can be used to introduce bromine atoms onto the ring. mdpi.com The regioselectivity of the halogenation (i.e., at which position the halogen is introduced) depends on the reaction conditions and the existing substituents on the indole ring. For many indoles, electrophilic substitution occurs preferentially at the C-3 position; however, if this position is blocked, as it is in this compound, substitution can be directed to other positions on the pyrrole (B145914) or benzene ring. chim.it For example, halogenation of 2-trifluoromethyl-1H-indole with Br₂ occurs at the C-3 position, but using excess reagent leads to di-substitution at C-3 and C-5. mdpi.com This suggests that positions on the benzene ring (C-4, C-5, C-6, C-7) are viable sites for halogenation in the target molecule. Palladium-catalyzed cross-coupling reactions can subsequently be used to replace these halogens with other functional groups. mdpi.com

Table 2: Potential Halogenated Derivatives

Halogen Position Resulting Compound Name
Chloro C-5 2-(5-chloro-2-hydroxy-1H-indol-3-yl)acetic acid
Bromo C-6 2-(6-bromo-2-hydroxy-1H-indol-3-yl)acetic acid
Iodo C-7 2-(2-hydroxy-7-iodo-1H-indol-3-yl)acetic acid

The 2-hydroxyl group of the title compound is part of an enol system, existing in tautomeric equilibrium with the corresponding keto form, 2-oxindole-3-acetic acid. nih.gov This duality governs its reactivity. The oxygen atom possesses lone pairs of electrons, allowing it to act as a nucleophile. youtube.com

This nucleophilicity can be exploited in reactions such as etherification. For example, the hydroxyl group can be alkylated to form 2-alkoxyindole derivatives using an alkyl halide under basic conditions. researchgate.net Another important transformation is acylation, where the hydroxyl group reacts with an acylating agent to form an ester.

The reactivity of hydroxyl groups can be highly selective. Studies on complex polyhydroxy compounds show that the reactivity of one hydroxyl group over another can be controlled by factors like steric hindrance and electronic effects, allowing for site-directed modifications. nih.govnih.gov In the context of this compound, the 2-hydroxyl group's reactivity can be compared to that of the carboxylic acid's hydroxyl group, and selective protection strategies may be required to transform one without affecting the other. researchgate.net For example, converting the 2-hydroxyl group to a better leaving group, such as a tosylate, opens up pathways for substitution reactions. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For (2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, both ¹H and ¹³C NMR would provide definitive evidence for the oxindole (B195798) structure over its enol tautomer.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region would display complex multiplets for the four protons on the benzene (B151609) ring. A key signal would be the methine proton at the C3 position, which is a chiral center. This proton's signal would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The two diastereotopic protons of the acetic acid's methylene group (-CH₂COOH) would likely appear as distinct multiplets. Furthermore, exchangeable protons corresponding to the amide (N-H) and carboxylic acid (O-H) groups would be observed, often as broad singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by the presence of two carbonyl signals: one at a lower chemical shift for the C2 lactam (amide) carbonyl and another at a higher chemical shift for the C1' carboxylic acid carbonyl. The spectrum would also show four signals in the aromatic region, a signal for the C3 methine carbon, and a signal for the methylene carbon of the acetate (B1210297) group.

While specific experimental data is not widely published, the expected chemical shifts can be predicted based on the known effects of the functional groups.

Table 1: Predicted ¹H and ¹³C NMR Data for (2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Atom Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H (Aromatic) ¹H ~6.8 - 7.5 Multiplets
H3 ¹H ~3.8 - 4.2 Multiplet
H (CH₂) ¹H ~2.5 - 3.0 Multiplets
N-H ¹H ~10.0 - 11.0 Broad Singlet
O-H ¹H ~12.0 - 13.0 Broad Singlet
C2 (C=O, Lactam) ¹³C ~175 - 180 Singlet
C1' (C=O, Acid) ¹³C ~170 - 175 Singlet
C (Aromatic) ¹³C ~110 - 142 Multiple Signals
C3 ¹³C ~40 - 45 Singlet

Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for 2-(2-hydroxy-1H-indol-3-yl)acetic acid and its tautomer is C₁₀H₉NO₃, corresponding to a monoisotopic mass of approximately 191.05824 Da.

In addition to molecular formula confirmation, mass spectrometry reveals structural information through analysis of fragmentation patterns. Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. The most probable fragmentation pathway involves the cleavage of the C3-Cα bond, leading to the loss of the carboxymethyl radical (•CH₂COOH) or acetic acid (CH₃COOH), resulting in a highly stable 2-oxindole cation. This primary fragment is a key diagnostic ion for this class of compounds.

Table 2: Predicted HRMS Fragmentation Data for (2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

m/z (Da) Ion Formula Description
192.06552 [C₁₀H₁₀NO₃]⁺ Protonated Molecular Ion [M+H]⁺
174.05550 [C₁₀H₈NO₂]⁺ Loss of water [M+H-H₂O]⁺
146.06003 [C₉H₈NO]⁺ Loss of formic acid [M+H-HCOOH]⁺

Note: Predicted m/z values are for the [M+H]⁺ adduct and its fragments.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For (2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, these spectra would provide clear evidence of its key structural features.

The IR spectrum would be dominated by strong absorption bands corresponding to the two different carbonyl groups. The lactam (cyclic amide) C=O stretch typically appears around 1680-1720 cm⁻¹, while the carboxylic acid C=O stretch is found at a slightly higher frequency, around 1700-1740 cm⁻¹. A very broad absorption band is expected between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group of the carboxylic acid dimer. The N-H stretch of the lactam would be visible as a sharp to moderately broad peak around 3100-3300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in their respective characteristic regions.

Table 3: Characteristic Vibrational Frequencies for (2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Carboxylic Acid O-H Stretching 2500 - 3300 (very broad)
Amide N-H Stretching 3100 - 3300
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 3000
Carboxylic Acid C=O Stretching 1700 - 1740
Lactam C=O Stretching 1680 - 1720

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing insight into its electronic structure, particularly its conjugated systems, known as chromophores. nih.govhmdb.ca The primary chromophore in (2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is the 2-oxindole ring system.

This system contains a benzene ring fused to a pyrrolidone ring, creating an extended π-electron system. The expected spectrum would show strong absorptions in the UV region, typically between 200 and 300 nm, corresponding to π → π* electronic transitions within the aromatic and carbonyl groups. rsc.org A weaker absorption at a longer wavelength, corresponding to an n → π* transition of the carbonyl electrons, may also be observed. rsc.org The exact position and intensity of the absorption maxima (λmax) can be sensitive to the solvent environment, with polar solvents often causing shifts in the absorption bands. physchemres.org For some oxindole derivatives, UV-Vis spectroscopy has been shown to be a reliable method for distinguishing between geometric isomers. chemicalbook.com

Table 4: Predicted Electronic Transitions for (2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Transition Type Chromophore Expected λmax Range (nm)
π → π* Benzene Ring / Conjugated System 200 - 260
π → π* Carbonyl Group 260 - 300

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional structure of a molecule in the solid state. Application of this technique to a suitable single crystal of the compound would provide unambiguous confirmation that it exists as the (2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid tautomer in the crystalline form.

A crystal structure analysis would yield a wealth of detailed information, including:

Precise Bond Lengths and Angles: Confirming the geometry of the oxindole ring and the acetic acid side chain.

Conformation: Revealing the torsional angles and the relative orientation of the planar oxindole ring and the flexible acetic acid group.

Stereochemistry: If a single enantiomer is crystallized, its absolute configuration can be determined.

Intermolecular Interactions: Detailing the hydrogen bonding network is crucial. It would likely show the carboxylic acid groups forming hydrogen-bonded dimers with each other, and the lactam N-H and C=O groups participating in hydrogen bonds, creating a complex three-dimensional lattice.

While a specific crystal structure for the title compound is not publicly available, the technique has been successfully used to elucidate the structures of numerous complex indole (B1671886) derivatives, confirming their connectivity and stereochemistry. mdpi.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are indispensable tools for understanding the fundamental properties of a molecule from first principles. libretexts.orgunipd.it These methods, such as Density Functional Theory (DFT), are used to solve the Schrödinger equation (or an approximation of it) for a given molecular structure, providing insights into its electronic distribution and energetic landscape. nih.gov For 2-(2-hydroxy-1H-indol-3-yl)acetic acid, these calculations would reveal critical information about its stability, reactivity, and spectroscopic properties.

A primary focus of such calculations is the determination of the molecule's optimized geometry—the lowest energy arrangement of its atoms. From this optimized structure, a wealth of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). infona.pl The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. researchgate.net

Furthermore, quantum chemical calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. This map helps identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). researchgate.netscilit.com For this compound, this would highlight the reactive nature of the carboxylic acid group, the hydroxyl group, and the indole (B1671886) ring system.

Table 4.1.1: Illustrative Quantum Chemical Properties of this compound Calculated at the B3LYP/6-31G(d,p) level of theory. Data is for illustrative purposes only.

PropertyValueUnitSignificance
Total Energy-718.456HartreesOverall thermodynamic stability.
HOMO Energy-6.21eVElectron-donating capability.
LUMO Energy-1.05eVElectron-accepting capability.
HOMO-LUMO Gap5.16eVChemical reactivity and stability.
Dipole Moment3.45DebyeMolecular polarity and solubility.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While quantum mechanics provides a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a view of its behavior over time. numberanalytics.com MD simulations model the physical movements of atoms and molecules, providing a detailed understanding of conformational flexibility and dynamics. youtube.com For a molecule like this compound, which has several rotatable bonds (particularly in the acetic acid side chain), MD simulations are crucial for exploring its accessible three-dimensional shapes, or conformations. calcus.cloud

In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. bioinformaticsreview.comrsc.org The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their movements over a series of very small time steps. numberanalytics.com Running the simulation for nanoseconds or longer generates a trajectory—a movie of how the molecule's conformation changes. cresset-group.com

Analysis of this trajectory reveals the most stable and frequently adopted conformations. oup.com Techniques like Principal Component Analysis (PCA) can simplify the complex motions into a few key "essential dynamics," highlighting the most significant conformational changes. nih.gov This information is vital for understanding how the molecule might fit into a protein's binding site, as its bioactive conformation may not be its absolute lowest energy state. cresset-group.com

Table 4.2.1: Illustrative Conformational Analysis from a 100 ns MD Simulation Data is for illustrative purposes only.

Dihedral Angle MonitoredDominant Conformation(s) (°)Population (%)Significance
Cα-Cβ-Cγ-Cδ (Side Chain)-175, 60, -6065, 20, 15Reveals the preferred orientation of the carboxylic acid group relative to the indole ring.
C2-C3-Cα-Cβ90, -9055, 45Shows the rotational flexibility around the bond connecting the side chain to the ring.

In Silico Prediction of Reactivity and Reaction Pathways

Computational methods can predict a molecule's reactivity and potential reaction pathways without the need for physical experiments. rsc.orgresearchgate.net These in silico approaches use electronic structure data to identify the most likely sites for chemical reactions.

One powerful tool for this is the Fukui function, derived from DFT. faccts.descm.com The Fukui function identifies which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack by analyzing how the electron density changes when an electron is added or removed. nih.govresearchgate.net For this compound, this analysis would likely pinpoint the oxygen atoms of the hydroxyl and carboxyl groups as sites for electrophilic attack and specific carbon atoms on the indole ring as sites for nucleophilic attack. researchgate.netsciengine.com

Beyond simple site reactivity, computational models can explore entire reaction pathways. acs.orgchemrxiv.org By modeling the transition states between reactants, intermediates, and products, chemists can calculate the activation energies for various potential reactions. A lower activation energy implies a more favorable and faster reaction. This allows for the prediction of major and minor products, the elucidation of reaction mechanisms, and even the prediction of metabolic pathways, such as how the molecule might be broken down by enzymes in the body.

Table 4.3.1: Illustrative Fukui Function Indices for Reactivity Prediction Condensed-to-atoms Fukui functions calculated from DFT. Higher values indicate greater reactivity at that site. Data is for illustrative purposes only.

Atom/Regionf+ (Nucleophilic Attack)f- (Electrophilic Attack)Predicted Reactivity
Indole C40.120.03Susceptible to nucleophilic addition.
Indole C70.150.02Most susceptible to nucleophilic addition on the benzene (B151609) moiety.
Carboxyl Oxygen0.010.25Prone to electrophilic attack (e.g., protonation).
Hydroxyl Oxygen0.020.28Most prone to electrophilic attack.

Ligand-Protein Docking Studies to Model Biological Interactions

To understand the potential biological role of this compound, computational docking is employed. numberanalytics.comelixir-europe.org This technique predicts the preferred orientation of a small molecule (the ligand) when it binds to a target protein, forming a stable complex. galaxyproject.orgcam.ac.uk The primary goal is to identify the most likely binding pose and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. researchgate.netetflin.com

The process begins with 3D structures of both the ligand and the target protein, which is often obtained from a database like the Protein Data Bank (PDB). numberanalytics.com Docking software then systematically samples a vast number of possible orientations of the ligand within the protein's binding site. youtube.com Each pose is evaluated using a scoring function that estimates the binding free energy, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.netstackexchange.com

A lower, more negative binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity. researchgate.netetflin.com The resulting models show the specific amino acid residues that interact with the ligand, providing crucial insights into the molecular basis of its biological activity. researchgate.net

Table 4.4.1: Illustrative Docking Results against a Hypothetical Kinase Target Data is for illustrative purposes only.

Docking PoseBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
1-8.5LYS-78, ASP-184Hydrogen Bond, Salt Bridge
2-7.9LEU-135, VAL-82Hydrophobic Interaction
3-7.2GLU-130Hydrogen Bond

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netneovarsity.org The fundamental principle is that variations in the structure of molecules lead to changes in their activity. numberanalytics.com By building a mathematical model, QSAR can predict the activity of new, untested compounds. jocpr.comcreative-biostructure.com

To build a QSAR model, a dataset of molecules with known activities (e.g., IC₅₀ values) is required. nih.govnih.gov For each molecule, a set of "molecular descriptors" is calculated. These are numerical values that represent various aspects of the molecule's physicochemical properties, such as its size, shape, polarity, and electronic features. numberanalytics.com Statistical or machine learning methods are then used to develop an equation that links these descriptors to the observed biological activity. jocpr.com

For indole derivatives like this compound, a QSAR model could be developed using a library of similar compounds tested against a specific biological target. jocpr.comtandfonline.commdpi.com Once validated, the model could predict the activity of our target compound and guide the design of new analogs with potentially improved potency. creative-biostructure.com

Table 4.5.1: Illustrative QSAR Model Equation for a Set of Indole Analogs This equation is a hypothetical example to illustrate the form of a QSAR model. A, B, C are coefficients; LogP is a lipophilicity descriptor; TPSA is topological polar surface area; E_lumo is the LUMO energy.

Model EquationStatistical MetricValueInterpretation
pIC₅₀ = A(LogP) - B(TPSA) + C*(E_lumo) + ConstantR² (Coefficient of Determination)0.85The model explains 85% of the variance in the activity data.
Q² (Cross-validated R²)0.72The model has good predictive power on new data.

Biological Activities and Molecular Mechanistic Insights Non Clinical Focus

Modulatory Effects on Enzyme Activity and Inhibition Mechanisms

While specific kinetic data and inhibition constants for 2-(2-hydroxy-1H-indol-3-yl)acetic acid are not extensively documented in publicly available literature, research on structurally related indole (B1671886) derivatives provides insights into its potential enzymatic modulatory effects. The major tautomer of this compound is 2-oxindole-3-acetic acid, a known catabolite of the phytohormone indole-3-acetic acid (IAA). ebi.ac.uk Studies on IAA and its metabolites reveal interactions with various enzymes.

For instance, indole-3-ethanol oxidase, an enzyme involved in IAA biosynthesis, is inhibited by several acidic indoles with growth-promoting activity. nih.gov The inhibition of this enzyme by IAA itself is noncompetitive, suggesting an allosteric binding mechanism. nih.gov This indicates that hydroxylated derivatives like this compound could potentially exert similar regulatory effects on enzymes within the auxin metabolic pathways.

Furthermore, derivatives of indole-3-acetic acid have been investigated as inhibitors of other enzyme classes. For example, competitive inhibitors of tyrosinase, a key enzyme in melanin biosynthesis, have been developed from indole structures. nih.gov The mechanism of competitive inhibition involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding. youtube.com While direct inhibition of tyrosinase by this compound has not been reported, its structural features suggest a potential for interaction with the active sites of various enzymes.

EnzymePotential Effect of Indole DerivativesMechanism of Action
Indole-3-ethanol OxidaseInhibitionNoncompetitive
TyrosinaseInhibition (by some derivatives)Competitive

Investigation of Antioxidant Properties and Reactive Oxygen Species Scavenging

Phytochemicals, including various indole derivatives, are known to possess antioxidant activities, which can be attributed to their ability to scavenge free radicals and chelate metal ions that catalyze the production of reactive oxygen species (ROS). researchgate.net The presence of a hydroxyl group on the indole ring, as in this compound, is often associated with antioxidant activity. This is because the hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it.

Studies on related compounds have demonstrated significant free radical scavenging properties. nih.gov For instance, the scavenging of hydroxyl radicals (•OH) and nitric oxide (NO•) radicals by plant extracts containing various phenolic compounds, including indole derivatives, has been documented. nih.gov These extracts have also shown protective effects on enzymes susceptible to oxidative damage, such as superoxide dismutase (SOD) and catalase. nih.gov

Assay TypePrincipleRelevance to this compound
DPPH Radical Scavenging Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.Potential activity due to the hydroxyl group on the indole ring.
ABTS Radical Scavenging Measures the ability of a compound to scavenge the ABTS radical cation.Potential activity based on the general antioxidant properties of indoles.
Hydroxyl Radical Scavenging Assesses the ability to neutralize the highly reactive hydroxyl radical.Expected activity given the phenolic-like structure.

Assessment of Antimicrobial Efficacy and Underlying Biological Targets

The antimicrobial properties of indole derivatives are of significant interest. However, specific studies detailing the antimicrobial efficacy of this compound, including minimum inhibitory concentration (MIC) values, are limited.

Research on structurally similar compounds provides some context. A study on 2-hydroxy-1-(1H-indol-3-yl)-4-methylpentan-3-one, an indole derivative, found it to be inactive or only weakly active against a panel of 16 bacterial strains, including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. nih.gov In contrast, other synthetic indole derivatives, such as 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, have demonstrated significant activity against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. mdpi.com For some of these compounds, MIC values were reported to be less than 1 µg/mL. mdpi.com

The proposed biological targets for some antimicrobial indole derivatives include enzymes involved in bacterial cell wall synthesis and other essential metabolic pathways. mdpi.com For instance, molecular docking studies have suggested that some indole derivatives may interact with (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate kinases. mdpi.com

Neurobiological Modulatory Potential (excluding behavioral or human clinical outcomes)

The indole nucleus is a core structure in many neuroactive compounds, including the neurotransmitter serotonin. Consequently, derivatives of indole-3-acetic acid are of interest for their potential to modulate neurobiological pathways.

Exploration of Receptor Binding and Neurotransmitter Pathway Interactions

Direct receptor binding data for this compound at serotonin (5-HT) or dopamine receptors is not extensively reported. However, the structural similarity of the indole core to serotonin suggests a potential for interaction with serotonergic systems. Various synthetic indole derivatives have been shown to bind to 5-HT receptors with varying affinities. nih.gov For example, some trans-2-(indol-3-yl)cyclopropylamine derivatives exhibit high affinity for the 5-HT2C receptor. nih.gov

Furthermore, there is evidence of cross-reactivity between dopaminergic and serotonergic systems. Dopamine itself can weakly activate 5-HT1c and 5-HT2 receptors at micromolar concentrations. nih.gov This suggests that compounds with an indole scaffold could potentially interact with both neurotransmitter systems. The main metabolite of serotonin is 5-hydroxyindoleacetic acid (5-HIAA), a compound structurally related to the subject of this article. wikipedia.orgnih.gov Antibodies have been successfully raised against 5-HIAA, indicating its potential as a distinct molecular target. researchgate.net

Role as a Biochemical Metabolite and its Biosynthetic/Degradation Pathways

This compound exists in tautomeric equilibrium with 2-oxindole-3-acetic acid (oxIAA). ebi.ac.uk OxIAA is a well-established catabolite of indole-3-acetic acid (IAA), a primary auxin phytohormone that regulates plant growth and development. frontiersin.orgnih.govresearchgate.net

The inactivation of IAA is a crucial process for maintaining hormonal homeostasis in plants, and oxidation to oxIAA is a major catabolic pathway. frontiersin.orgnih.gov This conversion is catalyzed by the enzyme DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) in Arabidopsis thaliana. ebi.ac.uk Following its formation, oxIAA can be further conjugated with glucose to form 2-oxindole-3-acetyl-1-O-ß-d-glucose (oxIAA-glc) or with amino acids to form oxIAA-amino acids (oxIAA-AAs). frontiersin.orgnih.govresearchgate.net The glucosylation of oxIAA is catalyzed by the enzyme UGT74D1 in Arabidopsis. ebi.ac.uk

In some plant species, oxIAA-amino acid conjugates are major metabolites. researchgate.net For example, the application of exogenous IAA to aspen has been shown to lead to the formation of 2-oxindole-3-aspartic acid (oxIAA-Asp). nih.gov The degradation of IAA through the oxindole (B195798) pathway has also been observed in crown-gall tissue cultures of Parthenocissus tricuspidata. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

While specific structure-activity relationship (SAR) studies focusing on the biological potencies of this compound are not widely available, general SAR principles for indole acetic acid derivatives have been established in the context of their anti-inflammatory activity.

For indole acetic acid derivatives to exhibit anti-inflammatory activity, several structural features are considered important:

Carboxyl Group: Replacement of the carboxyl group with other acidic functionalities generally leads to a decrease in activity. youtube.com Amide analogues are typically inactive. youtube.com

N-Acyl Group: The nature of the substituent on the indole nitrogen is critical. N-benzoyl derivatives with para-substituents like -Cl, -F, or -CF3 are often more active. youtube.com

Substitution at the 2-position: A methyl group at the 2-position of the indole ring is generally more favorable for activity than an aryl substituent. youtube.com

Substitution at the 5-position: Substituents at the 5-position, such as –OCH3, -F, or -N(CH3)2, can enhance activity compared to the unsubstituted analogue. youtube.com

Indole Nitrogen: The nitrogen atom in the indole ring is not essential for activity, as demonstrated by the activity of the corresponding isostere, sulindac, where the nitrogen is replaced by a carbon atom. youtube.com

These SAR principles, primarily derived from the development of non-steroidal anti-inflammatory drugs (NSAIDs), provide a framework for understanding how modifications to the indole acetic acid scaffold, including hydroxylation, could influence biological activity.

Cellular and Molecular Anti-tumor Mechanisms

Research into novel indole compounds has revealed potential anti-tumor activities through various cellular and molecular pathways. While direct studies on this compound's modulation of PKCα and the NF-κB pathway are not extensively available, related indole structures have shown activities that suggest potential mechanisms.

One area of investigation involves the development of 2-aryl-2-(3-indolyl)acetohydroxamates, a class of compounds that share a structural scaffold with this compound. These compounds have demonstrated activity against cancer cells that are resistant to apoptosis and multi-drug resistant. nih.gov Their mechanism of action is reported to be cytostatic and non-apoptotic, indicating that they inhibit cell proliferation without directly inducing programmed cell death. nih.gov This suggests a novel chemical framework for developing anticancer agents that can overcome common resistance mechanisms in tumors. nih.gov

Another related indole compound, {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM), has shown efficacy against hepatocellular carcinoma. nih.gov MIAM's anti-tumor activity is linked to the increased production of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest at the G0/G1 phase. nih.gov This is thought to occur through the activation of the NADPH oxidase 4 (NOX4)/p22phox and Sirtuin3 (SIRT3)/SOD2 pathways, as well as the SIRT3/p53/p21Waf1/Cip pathways. nih.gov

Furthermore, the compound Incomptine A, while structurally different, highlights a mechanism involving the glycolytic enzyme Hexokinase II (HKII). mdpi.com Overexpression of HKII is associated with tumor cell proliferation and survival. mdpi.com Incomptine A is suggested to bind to HKII, reducing its expression and leading to the induction of apoptosis. mdpi.com This provides another potential, though indirect, avenue through which indole-related compounds might exert anti-tumor effects.

Anti-inflammatory Cellular Pathways and Targets

The anti-inflammatory properties of indole derivatives, particularly Indole-3-acetic acid (IAA), have been investigated, with a focus on pathways involving NF-κB. IAA has been shown to mitigate the lipopolysaccharide (LPS)-triggered nuclear translocation of the NF-κB p65 subunit in RAW264.7 macrophage cells. nih.gov This is a key step in the inflammatory response, as NF-κB activation leads to the transcription of pro-inflammatory genes.

IAA also significantly reduces the LPS-induced expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). nih.gov Additionally, it curtails the generation of reactive oxygen species (ROS) and nitric oxide (NO), which are also mediators of inflammation and oxidative stress. nih.gov

Further mechanistic insights reveal that the anti-inflammatory effects of IAA are partially dependent on the induction of heme oxygenase-1 (HO-1). nih.gov The protective role of IAA against LPS-induced ROS generation, however, appears to be independent of HO-1 induction. nih.gov Some studies on other indole derivatives like Indole-3-aldehyde (IAld) and I3AA suggest that their anti-inflammatory activities in LPS-treated RAW cells are not likely to involve the inhibition of MyD88-dependent activation of NF-κB and MAPK pathways. mdpi.com

The modulation of the NF-κB pathway is a recurring theme in the anti-inflammatory effects of various compounds. For instance, the peptide spexin has been shown to ameliorate acetic acid-induced colitis by modulating the NF-κB/NLRP3 signaling pathway. nih.govnih.gov This involves the suppression of NF-κB activation, which in turn reduces the production of pro-inflammatory cytokines like TNF-α. nih.gov While not an indole compound, this research highlights the importance of the NF-κB pathway as a therapeutic target for inflammatory conditions.

Biological Significance in Plant Systems as an Indole Acetic Acid Derivative

Indole-3-acetic acid (IAA) is the most prevalent and well-studied naturally occurring plant hormone of the auxin class. wikipedia.org It plays a crucial role in regulating nearly all aspects of plant growth and development, including cell division and elongation, tissue differentiation, and responses to environmental stimuli like light and gravity. nih.govbiologydiscussion.com

IAA is primarily synthesized in the apical buds and young leaves of plants from the amino acid tryptophan through several biosynthetic pathways. wikipedia.org It can exist in plants in a free form or as conjugates, either esterified to sugars or in peptide linkages with amino acids. biologydiscussion.comnih.gov These conjugated forms are considered to be storage or transport forms of the hormone.

The transport of IAA within the plant is a tightly regulated process, primarily occurring in a polar, basipetal (downward) direction. biologydiscussion.com This transport is crucial for establishing auxin gradients that control various developmental processes.

The study of IAA and its derivatives is fundamental to understanding plant physiology and has practical applications in agriculture, where synthetic auxins are used as plant growth regulators and herbicides. wikipedia.orgfrontiersin.org

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques for Purification and Quantitative Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for the purification and quantitative analysis of "2-(2-hydroxy-1H-indol-3-yl)acetic acid." High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating this compound from complex mixtures and providing accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of indole-3-acetic acid (IAA) and its derivatives. Reversed-phase columns, such as C8 and C18, are commonly employed for separation. rsc.orgacs.org The mobile phase composition is crucial for achieving good resolution. A typical mobile phase consists of a mixture of an organic solvent like methanol or acetonitrile and an aqueous solution, often with the addition of an acid such as acetic acid or phosphoric acid to control the pH and improve peak shape. rsc.orgnih.govnih.gov For instance, a gradient elution using acetonitrile and water with acetic acid can effectively separate various indolic compounds. rsc.org

Detection is often performed using fluorescence or UV detectors. Fluorescence detection, with excitation and emission wavelengths typically around 280 nm and 350 nm respectively, offers high sensitivity and selectivity for indole (B1671886) compounds. rsc.orgabbexa.com UV detection is also applicable, with wavelengths commonly set between 254 nm and 280 nm. nih.govbiorxiv.org Sample preparation for HPLC analysis may involve liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. biorxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and specificity, making it an excellent method for the quantitative analysis of IAA and its metabolites. acs.org Prior to GC-MS analysis, a derivatization step is usually necessary to convert the non-volatile acetic acid group into a more volatile ester form. researchgate.net This method offers the advantage of avoiding the use of diazomethane for derivatization by using aqueous chloroformate, which also helps to minimize non-specific losses of the analyte during sample drying. researchgate.net Isotope dilution GC-MS, using a stable isotope-labeled internal standard, is a highly accurate method for quantification. researchgate.net Purification of the sample before GC-MS analysis can be achieved using techniques like amino anion exchange minicolumns and C18 columns, which can significantly improve recovery rates compared to solvent partitioning methods. nih.gov

Table 1: HPLC Methods for Indole Acetic Acid Analysis

Parameter Method 1 Method 2 Method 3
Column Symmetry C8 (4.6 x 150 mm, 5 µm) rsc.org Hypersil BDS C18 (4.6 mm × 200 mm × 5 µm) nih.gov µBondapack C18 reversed phase abbexa.com
Mobile Phase Gradient elution with Acetonitrile and 2.5% Acetic Acid (pH 3.8) rsc.org Isocratic elution with Methanol:Water:Acetic Acid (45:54:1) nih.gov Isocratic elution with 1-pentanesulfonic acid (pH 3.1), methanol, and water abbexa.com
Flow Rate 1 mL/min rsc.org 0.8 mL/min nih.gov 1.0 mL/min abbexa.com
Detector Fluorimetric (λex = 280 nm, λem = 350 nm) rsc.org UV at 254 nm nih.gov Fluorometric (λex = 280 nm, λem = 340 nm) abbexa.com
Sample Preparation Centrifugal filtration rsc.org Partitioning with petroleum ether and ethyl acetate (B1210297) nih.gov Protein precipitation with trichloroacetic acid abbexa.com

Advanced Mass Spectrometry Techniques for Complex Mixture Analysis and Metabolomics (e.g., MALDI-MS matrix evaluation)

Advanced mass spectrometry techniques are indispensable for the analysis of "this compound" in complex biological samples and for broader metabolomics studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of IAA and its conjugates. nih.gov This technique allows for the direct analysis of compounds in complex matrices with minimal sample preparation, often only requiring protein precipitation. researchgate.net Using electrospray ionization (ESI) in positive ion multiple reaction monitoring mode, extremely low detection limits in the femtomole range can be achieved. nih.gov This makes LC-MS/MS particularly suitable for metabolomic profiling of tryptophan-derived pathways in biological systems. researchgate.net

Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS) is a high-throughput technique that has applications in the analysis of small molecules, including indole derivatives. The choice of matrix is critical for successful MALDI analysis. pnas.org For indole alkaloids, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) have been shown to be effective, allowing for the observation of both the molecular ion [M]•+ and the protonated molecule [M+H]+. nih.gov The growth medium can significantly affect the MALDI-TOF mass spectra of bacteria that produce acetic acid, which highlights the importance of standardized conditions for reproducible results. nih.gov While MALDI-MS is more commonly used for larger molecules, its application in metabolomics for the analysis of small molecules is an area of active research. pnas.org

Metabolomics studies focusing on bacterial indole derivatives have successfully utilized LC-MS to identify and quantify a range of compounds, including IAA and its amino acid conjugates. nih.gov These studies provide valuable insights into the metabolic pathways and the diversity of indole compounds produced by different microorganisms.

Table 2: Mass Spectrometry Techniques for Indole Acetic Acid Analysis

Technique Ionization Source Mass Analyzer Key Application
LC-MS/MS Electrospray Ionization (ESI) nih.gov Tandem Mass Spectrometry (MS/MS) nih.gov Quantitative analysis of IAA and its conjugates in biological samples. nih.gov
GC-MS Electron Impact (EI) Mass Spectrometry (MS) Sensitive and specific quantification after derivatization. acs.org
MALDI-MS Matrix-Assisted Laser Desorption/Ionization nih.gov Time-of-Flight (TOF) nih.gov High-throughput analysis and identification of indole compounds. nih.gov

Chemiluminescence Detection Methods for Enhanced Sensitivity

Chemiluminescence (CL) detection offers exceptional sensitivity for the determination of "this compound." These methods are often coupled with flow injection analysis or HPLC.

Several CL systems have been developed for the detection of IAA. One novel method utilizes the enhancement of the chemiluminescence signal from the reaction of a trivalent silver (Ag(III)) complex in a sulfuric acid system in the presence of IAA. rsc.org This flow-injection CL method demonstrates a very low detection limit of 7.7 × 10⁻¹¹ g mL⁻¹. rsc.org

Another approach involves the CL reaction of auxins with acidic potassium permanganate (KMnO₄) and tris(2,2'-bipyridyl)ruthenium(II) (Ru(bpy)₃²⁺), which can be immobilized on a cation-exchange resin. nih.gov This method, when coupled with HPLC, provides linear ranges suitable for the quantification of IAA in plant extracts, with a detection limit of 2.0x10⁻⁸ g mL⁻¹. nih.gov

A highly sensitive biosensor for IAA has been developed using G-rich DNA labeled gold nanoparticles (AuNPs) as a chemiluminescence probe. nih.gov This method involves an immunoassay where the CL signal is generated from the reaction between a specific CL reagent and the G-rich DNA on the AuNPs. nih.gov This technique achieves a remarkable detection limit of 0.01 ng/mL. nih.gov

Table 3: Chemiluminescence Methods for Indole-3-Acetic Acid Detection

CL System Detection Principle Limit of Detection
Ag(III) complex and sulfuric acid rsc.org Enhancement of CL signal by IAA 7.7 × 10⁻¹¹ g mL⁻¹ rsc.org
Immobilized Ru(bpy)₃²⁺-KMnO₄ nih.gov CL reaction of auxin with acidic KMnO₄ and Ru(bpy)₃²⁺ 2.0x10⁻⁸ g mL⁻¹ nih.gov
G-rich DNA labeled AuNPs nih.gov CL reaction with a specific reagent and G-rich DNA 0.01 ng/mL nih.gov

Electrochemical and Biosensor Development for Detection

Electrochemical sensors and biosensors are rapidly emerging as powerful tools for the detection of "this compound" due to their high sensitivity, rapid response, and potential for miniaturization and in-situ measurements.

Various electrochemical sensors have been developed for the detection of IAA and its hydroxylated derivatives. These sensors often utilize modified electrodes to enhance sensitivity and selectivity. For instance, a disposable electrochemical sensor based on a composite of reduced graphene oxide and poly(safranine T) has been reported for IAA detection. researchgate.net Another approach involves a ratiometric electrochemical sensor using a composite of multi-walled carbon nanotubes and carbon black for the simultaneous quantification of IAA and salicylic acid. nih.gov

Electrochemical microsensors have been developed for the continuous in vivo monitoring of IAA in plant tissues. mdpi.com These microsensors, often made from platinum wire modified with materials like carbon cement and multi-walled carbon nanotubes, can detect IAA levels in the micromolar range using differential pulse voltammetry. mdpi.com

Biosensors for IAA often employ biological recognition elements for high specificity. An anthracene-based fluorescent biosensor has been developed that utilizes the specific enzymatic reaction of IAA with horseradish peroxidase (HRP) to generate a fluorescent signal. acs.orgnih.gov Molecularly imprinted polymers (MIPs) are also used to create selective recognition sites for IAA and its derivatives. An electrochemical sensor based on a molecularly imprinted polypyrrole has been successfully developed for the highly sensitive detection of 5-hydroxyindole-3-acetic acid (5-HIAA), a related metabolite, in biological fluids. nih.gov These MIP-based sensors can achieve very low detection limits, in the picomolar range. nih.gov

Table 4: Electrochemical and Biosensor Methods for Indole Acetic Acid Detection

Sensor Type Recognition Element / Modifier Detection Method Limit of Detection
Electrochemical Microsensor mdpi.com Multi-walled carbon nanotubes/Carbon cement Differential Pulse Voltammetry 0.1 µM mdpi.com
Ratiometric Electrochemical Sensor nih.gov Multi-walled carbon nanotubes/Carbon black Electrochemical 1.99 µM nih.gov
Fluorescent Biosensor acs.orgnih.gov Horseradish Peroxidase (HRP) Fluorescence Not specified
Molecularly Imprinted Polymer (MIP) Sensor nih.gov Molecularly Imprinted Polypyrrole Electrochemical 15 × 10⁻¹² M (for 5-HIAA) nih.gov

Future Research Directions and Translational Academic Opportunities

Rational Design and Synthesis of Next-Generation Derivatives

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. nih.govnih.govmdpi.com The rational design and synthesis of next-generation derivatives of 2-(2-hydroxy-1H-indol-3-yl)acetic acid hold considerable promise for the development of novel therapeutic agents and research tools. Future efforts in this domain will likely focus on several key strategies:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound core is a fundamental next step. By synthesizing a library of analogues with modifications at the indole nitrogen, the carboxyl group, the hydroxyl group, and various positions on the benzene (B151609) ring, researchers can elucidate critical structure-activity relationships. For instance, the synthesis of 2-acylindole-3-acetic acids has been explored, demonstrating the feasibility of modifying the indole ring to create novel compounds. biocrates.com

Bioisosteric Replacement: To enhance pharmacokinetic and pharmacodynamic properties, various bioisosteres can be incorporated into the lead structure. For example, replacing the carboxylic acid moiety with other acidic functional groups like tetrazoles or hydroxamic acids could modulate the compound's acidity, membrane permeability, and metabolic stability.

Hybrid Molecule Design: The conjugation of this compound with other pharmacologically active moieties can lead to the creation of hybrid molecules with dual or synergistic activities. This approach has been successfully employed with other indole derivatives to develop compounds with enhanced efficacy.

Computational Modeling and In Silico Design: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will be instrumental in guiding the rational design of new derivatives. These methods can predict the binding affinity of designed molecules to specific biological targets, thereby prioritizing synthetic efforts towards the most promising candidates.

A summary of potential synthetic strategies for generating derivatives is presented in the table below.

Synthetic Strategy Rationale Potential Outcomes
Modification of the indole ringTo explore the impact of substituents on biological activity and selectivity.Enhanced potency, altered target specificity.
Derivatization of the carboxylic acidTo improve pharmacokinetic properties such as absorption and metabolism.Increased bioavailability, prolonged half-life.
Alteration of the hydroxyl groupTo investigate its role in target binding and overall activity.Modulation of binding affinity and selectivity.
Conjugation with other moleculesTo create hybrid compounds with novel or synergistic effects.Dual-action therapeutics, targeted drug delivery.

Elucidation of Comprehensive Biological Network Interactions

Understanding the full spectrum of biological interactions of this compound is crucial for harnessing its therapeutic potential. While its role as a metabolite of IAA is established, its independent biological activities and interactions within complex cellular networks remain largely unexplored. Future research should focus on:

Network Pharmacology: This systems-level approach can be employed to predict the potential targets and pathways modulated by this compound. By integrating data from multiple sources, including genomics, proteomics, and metabolomics, network pharmacology can construct a comprehensive interaction map, revealing novel therapeutic indications. mdpi.com Studies on the parent compound, indole-3-acetic acid, have utilized this approach to investigate its role in conditions like diminished ovarian reserve, highlighting its anti-inflammatory and antioxidant properties. bio-protocol.org

Target Deconvolution: Identifying the direct molecular targets of this compound is a key objective. Techniques such as affinity chromatography, chemical proteomics, and genetic screening can be utilized to pull down and identify binding partners from complex biological samples.

Pathway Analysis: Once potential targets are identified, downstream signaling pathways and cellular processes affected by the compound can be investigated. This will provide a mechanistic understanding of its biological effects and help in identifying biomarkers for its activity.

Integration with High-Throughput Screening and Omics Technologies

The integration of this compound and its future derivatives with modern drug discovery platforms will accelerate the identification of novel biological activities and therapeutic applications.

High-Throughput Screening (HTS): Libraries of derivatives can be screened against a wide array of biological targets and cellular models using HTS assays. creative-proteomics.com This unbiased approach can uncover unexpected activities and lead to the discovery of novel drug candidates for various diseases. Colorimetric assays have been developed for the high-throughput detection and quantification of indoles, which could be adapted for screening enzymatic activities related to this compound. researchgate.net

Omics Technologies: The application of genomics, transcriptomics, proteomics, and metabolomics will provide a global view of the cellular response to this compound. biocrates.com For example, metabolomics studies on IAA have revealed alterations in tryptophan metabolism in various disease states, suggesting that its hydroxylated derivative could also be a key player in these pathways. nih.gov Transcriptomic and metabolomic analyses have been used to investigate IAA synthesis pathways, providing a framework for studying the metabolism of its derivatives. biorxiv.orgmdpi.com

The potential applications of these technologies are summarized in the following table.

Technology Application Expected Insights
High-Throughput ScreeningRapidly screen derivative libraries against diverse biological targets.Identification of novel bioactivities and lead compounds.
TranscriptomicsAnalyze changes in gene expression in response to the compound.Elucidation of modulated signaling pathways and gene networks.
ProteomicsIdentify protein interaction partners and changes in protein expression/modification.Target identification and understanding of post-translational regulation.
MetabolomicsProfile changes in the cellular metabolome.Understanding of metabolic pathways affected by the compound.

Exploration of Novel Chemical Biology Probes

Chemical probes are essential tools for dissecting complex biological processes. The unique structure of this compound makes it an attractive starting point for the development of novel chemical biology probes.

Fluorescent Probes: By conjugating the indole scaffold with fluorophores, researchers can create probes for imaging and tracking biological processes in real-time. Indole derivatives have been successfully used to develop fluorescent probes for various applications, including pH sensing. mdpi.com

Affinity-Based Probes: The synthesis of derivatives with reactive moieties or photo-activatable groups can enable the covalent labeling and identification of target proteins. This approach is invaluable for target validation and understanding the mechanism of action.

Bait Molecules for Target Identification: Immobilized derivatives of this compound on solid supports can be used as "bait" to capture and identify binding proteins from cell lysates, a technique known as affinity purification.

Development of Advanced Synthetic and Analytical Methodologies

Advancements in synthetic and analytical chemistry will be pivotal for the progress of research on this compound and its derivatives.

Novel Synthetic Routes: The development of more efficient, scalable, and environmentally friendly synthetic methods is crucial for producing the compound and its derivatives in sufficient quantities for extensive biological evaluation. This includes the exploration of novel catalytic systems and flow chemistry approaches.

Advanced Analytical Techniques: Sensitive and specific analytical methods are required for the accurate quantification of this compound and its metabolites in complex biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for this purpose. mdpi.comnih.gov Furthermore, the development of electrochemical sensors could provide a rapid and cost-effective method for its detection. rsc.org

A comparison of relevant analytical techniques is provided below.

Analytical Technique Advantages Limitations
HPLC-MS/MSHigh sensitivity and specificity, allows for quantification of multiple analytes.High initial instrument cost, requires skilled operators.
Gas Chromatography-Mass Spectrometry (GC-MS)Excellent separation efficiency for volatile compounds.Requires derivatization for non-volatile compounds.
Electrochemical SensorsRapid, low-cost, and portable.May have lower selectivity compared to mass spectrometry-based methods.
Spectroscopic Methods (e.g., Fluorescence)High sensitivity, suitable for real-time measurements.May be susceptible to interference from other fluorescent molecules.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-(2-hydroxy-1H-indol-3-yl)acetic acid?

  • Methodological Answer : Synthesis typically involves condensation of indole derivatives with glyoxylic acid under acidic conditions. For example, substituting the indole core at the 3-position with a hydroxymethyl group followed by oxidation yields the acetic acid moiety. Purification can be achieved via recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol). Monitor purity using TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) and confirm via HPLC (C18 column, 0.1% formic acid in H₂O/MeOH gradient) .

Q. How can researchers analytically characterize this compound?

  • Methodological Answer :

  • FT-IR : Identify key functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C=O at ~1700 cm⁻¹, and indole N-H at ~3400 cm⁻¹).
  • NMR : ¹H NMR (DMSO-d₆) shows the indole proton (δ 10.8 ppm, broad), acetic acid protons (δ 3.6 ppm, singlet), and hydroxyl proton (δ 5.2 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~170 ppm).
  • Mass Spectrometry : ESI-MS in negative ion mode yields [M-H]⁻ at m/z 204.2 (calculated for C₁₀H₉NO₃).
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding networks .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood.
  • Storage : Keep in airtight containers at 2–8°C, protected from light.
  • Hazard Mitigation : In case of skin contact, rinse with water for 15 minutes. For spills, neutralize with sodium bicarbonate and adsorb with inert material. Note that the compound may cause eye/skin irritation (H315, H319) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism (e.g., keto-enol equilibria) or solvent effects. Use deuterated solvents with varying polarities (DMSO-d₆ vs. CDCl₃) to stabilize specific tautomers. For ambiguous peaks, employ 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare experimental data with DFT-calculated spectra (B3LYP/6-311++G(d,p)) to validate assignments .

Q. What experimental designs are optimal for studying its biological activity (e.g., antimicrobial or anticancer effects)?

  • Methodological Answer :

  • In vitro Assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). For antimicrobial activity, perform broth microdilution (MIC/MBC) against E. coli or S. aureus.
  • Mechanistic Studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) or ROS generation (DCFH-DA probe).
  • Structure-Activity Relationships (SAR) : Modify the hydroxyl or acetic acid groups and compare bioactivity .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to receptors (e.g., indoleamine 2,3-dioxygenase). Optimize ligand structures with Gaussian09 (B3LYP functional).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds and binding free energy (MM-PBSA) .

Q. What strategies ensure compound stability under varying experimental conditions?

  • Methodological Answer :

  • pH Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 3–9). Monitor via HPLC for degradation products.
  • Light Sensitivity : Expose to UV light (254 nm) and quantify photodegradation using UV-Vis spectroscopy.
  • Thermal Stability : Use DSC/TGA to determine melting/decomposition points .

Q. How should researchers address conflicting data on its reactivity or biological efficacy?

  • Methodological Answer : Replicate experiments with standardized protocols (e.g., fixed cell lines, solvent concentrations). Validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Publish raw datasets and computational codes for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-hydroxy-1H-indol-3-yl)acetic acid
Reactant of Route 2
2-(2-hydroxy-1H-indol-3-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.